3,4-Dimethoxybenzhydrol
Overview
Description
3,4-Dimethoxybenzhydrol is an organic compound with the molecular formula C15H16O3. It is a derivative of benzhydrol, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzhydrol can be synthesized through several methods. One common method involves the reduction of 3,4-dimethoxybenzophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in a solvent like methanol or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the same reduction process but on a larger scale. The choice of reducing agent and solvent may vary based on cost and availability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxybenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3,4-dimethoxybenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned, it can be synthesized by reducing 3,4-dimethoxybenzophenone.
Substitution: The methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 3,4-Dimethoxybenzophenone.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dimethoxybenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dimethoxybenzhydrol depends on the specific reaction it undergoes. In reduction reactions, it acts as a hydride donor, transferring a hydride ion (H-) to the substrate. In oxidation reactions, it loses electrons and is converted to 3,4-dimethoxybenzophenone. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution .
Comparison with Similar Compounds
4,4’-Dimethoxybenzhydrol: Similar structure but with methoxy groups at the 4 and 4’ positions.
3,4-Dimethoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of a benzhydrol moiety.
3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a benzhydrol moiety
Uniqueness: 3,4-Dimethoxybenzhydrol is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The presence of methoxy groups at the 3 and 4 positions makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-phenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-13-9-8-12(10-14(13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSIFTKKBCLPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374301 | |
Record name | 3,4-Dimethoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56139-08-3 | |
Record name | 3,4-Dimethoxybenzhydrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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